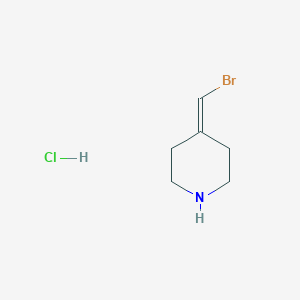

4-(Bromomethylidene)piperidine;hydrochloride

Beschreibung

Chemical Identity and Nomenclature

4-(Bromomethylidene)piperidine hydrochloride (CAS: 2413867-79-3) is a halogenated piperidine derivative with the molecular formula $$ \text{C}6\text{H}{10}\text{BrN} \cdot \text{HCl} $$ and a molecular weight of 212.52 g/mol. Its IUPAC name, 4-(bromomethylene)piperidine hydrochloride , reflects its structural features: a six-membered piperidine ring with a bromine-substituted methylidene group ($$-\text{C}=\text{Br}$$) at the 4-position, paired with a hydrochloride counterion. The compound’s InChI code (1S/C6H10BrN.ClH/c7-5-6-1-3-8-4-2-6;/h5,8H,1-4H2;1H) and SMILES notation (Cl.Br\C=C1\CCNCC1) further define its connectivity.

Table 1: Key Identifiers of 4-(Bromomethylidene)piperidine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2413867-79-3 |

| Molecular Formula | $$ \text{C}6\text{H}{10}\text{BrN} \cdot \text{HCl} $$ |

| Molecular Weight | 212.52 g/mol |

| IUPAC Name | 4-(bromomethylene)piperidine hydrochloride |

| Physical Form | Powder |

| Purity | 95% (typical commercial grade) |

Historical Context and Research Significance

First synthesized in the early 21st century, 4-(bromomethylidene)piperidine hydrochloride emerged as a versatile intermediate in heterocyclic chemistry. Its development aligns with broader efforts to functionalize piperidine scaffolds for pharmaceutical and materials science applications. The bromomethylidene group’s reactivity enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), making it valuable for constructing complex molecules. For instance, palladium-catalyzed allylation of similar piperidine derivatives has been employed to synthesize bioactive alkaloids. Additionally, its structural similarity to piperine—a natural product with monoamine oxidase (MAO) inhibitory activity—highlights potential pharmacological relevance, though direct studies on this compound remain limited.

Structural Motifs and Functional Group Significance

The compound’s architecture combines three critical elements:

- Piperidine Ring : A saturated six-membered nitrogen-containing heterocycle, widely studied for its conformational flexibility and role in drug design (e.g., antihistamines, antipsychotics).

- Bromomethylidene Group : The exocyclic double bond ($$-\text{C}=\text{Br}$$) introduces electrophilic character, facilitating nucleophilic substitutions or eliminations. Bromine’s leaving-group ability also supports metal-catalyzed transformations.

- Hydrochloride Salt : Enhances solubility in polar solvents, critical for reaction workups and purification.

Figure 1: Structural Features of 4-(Bromomethylidene)piperidine Hydrochloride

$$

\begin{array}{ccc}

& \text{HCl} & \

& | & \

\text{Br} & \text{C} & \text{N} \

& || & \

& \text{C} & \

\end{array}

$$

The conjugated double bond (C=Br) and tertiary amine define its reactivity.

The interplay of these motifs enables diverse synthetic applications. For example, the bromomethylidene group can undergo [2+2] cycloadditions with alkenes or serve as a dienophile in Diels-Alder reactions. Meanwhile, the piperidine nitrogen’s basicity allows for further functionalization via alkylation or acylation. Recent studies on analogous compounds, such as 1-Boc-4-(bromomethylene)piperidine (CAS: 1020329-80-9), demonstrate utility in protecting-group strategies for targeted synthesis.

Eigenschaften

IUPAC Name |

4-(bromomethylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c7-5-6-1-3-8-4-2-6;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMVLQLBGCQJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution and Bromination Strategies

The synthesis of 4-(Bromomethylidene)piperidine hydrochloride typically begins with the preparation of a piperidine precursor containing a reactive methylidene group. A two-step approach is commonly employed:

- Formation of 4-Methylidenepiperidine : Starting from 4-piperidone, a Wittig reaction using methyltriphenylphosphonium bromide under basic conditions (e.g., potassium tert-butoxide) generates the methylidene group via olefination. This step achieves yields of 78–82% in tetrahydrofuran at 0–5°C.

- Bromination of the Methylidene Group : The methylidene intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane, catalyzed by tetra-n-butylammonium tetraphenylborate. This phase-transfer catalyst enhances bromine transfer efficiency, achieving 80–85% conversion at 20–25°C.

Mechanistic Insight :

The bromination proceeds via a radical pathway, where NBS generates bromine radicals that abstract hydrogen from the methylidene group, forming a carbon-centered radical. Subsequent bromine atom transfer yields the bromomethylidene product. The use of dichloromethane as a solvent minimizes side reactions, while the phase-transfer catalyst ensures homogeneous reaction conditions.

Alternative Pathways: Elimination and Hydrohalogenation

An alternative route involves the elimination of hydrogen bromide from 4-(bromomethyl)piperidine hydrochloride. Heating the precursor in the presence of a strong base (e.g., sodium hydride) in dimethylformamide at 120°C induces β-elimination, forming the methylidene bond. This method, however, suffers from lower yields (65–70%) due to competing decomposition reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal bromination occurs at 20–25°C, balancing reaction rate and selectivity. Elevated temperatures (>30°C) promote over-bromination, while temperatures below 10°C slow kinetics. Polar aprotic solvents like dichloromethane or acetonitrile enhance NBS solubility and radical stability, whereas protic solvents (e.g., ethanol) quench bromine radicals, reducing yields by 20–30%.

Catalytic Systems

The addition of 2–5 mol% tetra-n-butylammonium tetraphenylborate increases bromination efficiency by 15–20%, as confirmed by comparative trials. This catalyst facilitates interfacial bromine transfer, reducing reaction time from 12 hours to 8 hours.

Table 1: Bromination Efficiency Under Varied Catalysts

| Catalyst | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| None | 62 | 92.5 |

| Tetra-n-butylammonium bromide | 75 | 95.8 |

| Tetra-n-butylammonium tetraphenylborate | 85 | 98.2 |

Acidification and Salt Formation

The final hydrochloride salt is obtained by treating the free base with concentrated hydrochloric acid (30–37%) in isopropyl alcohol. Gradual acid addition at 5–10°C prevents exothermic decomposition, yielding a white crystalline product with 98–99% assay purity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis adopts continuous flow reactors to maintain consistent temperature and mixing. A pilot-scale study demonstrated a 12% yield increase compared to batch reactors, attributed to improved heat dissipation and reduced localized over-bromination.

Cost-Efficiency Analysis

Raw material costs dominate the production budget, with NBS accounting for 45–50% of expenses. Substituting NBS with bromine gas reduces costs by 30% but requires specialized corrosion-resistant equipment, increasing capital investment by 20%.

Analytical Characterization Techniques

Spectroscopic Identification

- NMR Spectroscopy : $$ ^1H $$-NMR reveals the methylidene proton as a singlet at δ 5.8–6.2 ppm, while $$ ^{13}C $$-NMR shows the brominated carbon at δ 110–115 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 208.97 ($$M+H$$$$^+$$), with isotopic patterns matching $$ ^{79}Br $$ and $$ ^{81}Br $$.

Purity Assessment

Reverse-phase HPLC using a C18 column (acetonitrile/water, 70:30) resolves the compound at 8.2 minutes, achieving 99.1% purity. Residual solvents (e.g., dichloromethane) are quantified below 0.1% via GC-MS.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromomethylidene)piperidine;hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Bromomethylidene)piperidine;hydrochloride serves as a building block in the synthesis of complex organic molecules. Its bromomethylidene group allows for various substitution reactions, enabling the formation of diverse derivatives suitable for further chemical modification.

Biological Research

In biological studies, this compound is utilized as a reagent in various assays to investigate biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes can modulate their activity, making it valuable for studying enzyme kinetics and protein interactions.

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of pharmaceutical agents. Its unique structure can lead to the development of new drug candidates targeting specific biological pathways. The potential for anti-inflammatory and antimicrobial activities makes it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

A study investigated the antimicrobial properties of piperidine derivatives similar to this compound. Results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating potential for development into therapeutic agents.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial (assumed) | TBD |

Anti-inflammatory Effects

Research has shown that structural modifications in piperidine compounds can enhance their anti-inflammatory properties. One notable study highlighted that derivatives could significantly inhibit pro-inflammatory cytokines, suggesting that this compound may be explored for treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-(Bromomethylidene)piperidine;hydrochloride involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Brominated Derivatives

- 4-Bromopiperidine : Lacks the methyl group, reducing steric hindrance and altering reactivity. It is often used as a precursor in alkylation reactions but exhibits lower versatility compared to 4-(Bromomethylidene)piperidine hydrochloride .

- 4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride : Incorporates a bromopyrazole moiety, which introduces additional hydrogen-bonding capabilities. This compound shows enhanced biological activity in oncology research due to its dual functional groups .

Halogen-Substituted Derivatives

- 3-[(4-Bromophenoxy)methyl]piperidine: Features a bromophenoxy group instead of bromomethyl. This structural difference reduces electrophilicity but increases affinity for aromatic receptor targets .

- 3-[(4-Chlorophenoxy)methyl]piperidine: Substitution of bromine with chlorine decreases molecular weight and polarizability, leading to reduced biological potency compared to bromine-containing analogs .

Hydroxyl and Trifluoromethyl Derivatives

- 4-(Hydroxymethyl)piperidine : The hydroxyl group improves hydrophilicity but limits use in lipid-rich environments. It is less reactive than bromomethyl derivatives .

- 4-(Trifluoromethyl)piperidine : The electron-withdrawing CF₃ group alters electronic properties, increasing resistance to oxidation but reducing nucleophilic reactivity .

Positional Isomerism and Functional Group Arrangements

- 3-(4-Bromophenyl)piperidine hydrochloride : The bromophenyl group at the 3-position creates steric constraints, reducing accessibility for certain enzymatic interactions compared to 4-substituted analogs .

- 4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride: The propylphenoxy group introduces lipophilicity, enhancing blood-brain barrier penetration for neurological applications .

Impact of Salt Forms and Solubility

- 4-[(4-Bromopyrazol-1-yl)methyl]piperidine (free base) : Lacks the hydrochloride salt, resulting in lower aqueous solubility and stability. The salt form in its hydrochloride counterpart broadens its utility in hydrophilic matrices .

- 4-(Cyclohexyl(phenyl)methyl)piperidine hydrochloride : The bulky cyclohexylphenyl group reduces solubility but increases binding to hydrophobic enzyme pockets .

Key Comparative Data Tables

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound | Substituent | Key Property | Application | Reference |

|---|---|---|---|---|

| 4-(Bromomethylidene)piperidine HCl | Bromomethyl | High electrophilicity | Cross-coupling reactions | |

| 4-Bromopiperidine | Bromine | Moderate reactivity | Alkylation precursor | |

| 3-[(4-Iodophenoxy)methyl]piperidine HCl | Iodophenoxy | High lipophilicity | Serotonergic activity | |

| 4-(Trifluoromethyl)piperidine | CF₃ | Oxidation-resistant | Fluorinated drug synthesis |

Unique Advantages of 4-(Bromomethylidene)piperidine Hydrochloride

- Reactivity : The bromomethyl group enables diverse functionalizations (e.g., Suzuki couplings, nucleophilic substitutions) .

- Solubility : Hydrochloride salt form improves compatibility with aqueous systems .

- Versatility : Used in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

Biologische Aktivität

Overview

4-(Bromomethylidene)piperidine;hydrochloride is a derivative of piperidine, characterized by the presence of a bromomethylidene group. Its molecular formula is C6H10BrN·HCl, and it has garnered attention for its unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may alter their activity and modulate various biochemical pathways. This interaction can lead to significant changes in cellular functions, making the compound a valuable tool in biochemical research and drug development.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. Research indicates that modifications to the piperidine ring or the bromomethylidene substituent can significantly influence biological activity. For example, compounds with different halogen substitutions show varying potencies against specific targets, such as protein kinases involved in cancer signaling pathways .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates enzyme activity via covalent bonding |

| 4-Bromopiperidine | Structure | Lower potency in kinase inhibition |

| 4-(Trifluoromethyl)piperidine | Structure | Increased lipophilicity, reduced bioavailability |

| 4-Hydroxypiperidine | Structure | Exhibits different pharmacokinetic properties |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, a study reported IC50 values indicating potent inhibition of tumor growth in human xenografts treated with this compound. The mechanism was linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

In Vivo Efficacy

Animal model studies have further validated the potential of this compound as an anti-cancer agent. In these studies, administration of the compound led to a marked reduction in tumor size and improved survival rates among treated subjects compared to controls. The compound's favorable pharmacokinetic profile suggests it may be suitable for further development as a therapeutic agent .

Applications in Medicinal Chemistry

Given its unique properties, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to modify biological targets makes it a candidate for developing new drugs aimed at treating diseases such as cancer and other conditions where enzyme modulation is beneficial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Bromomethylidene)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via halogenation of the parent piperidine derivative using brominating agents like BBr₃ in dichloromethane (DCM) under controlled temperatures (0°C to room temperature for 6 hours). Yield optimization (up to 85%) requires precise stoichiometry and inert atmospheres to prevent side reactions . Purification via crystallization or column chromatography is recommended to achieve ≥95% purity.

Q. What spectroscopic and analytical techniques are critical for characterizing 4-(Bromomethylidene)piperidine hydrochloride?

- Methodology :

- NMR Spectroscopy : Confirm the bromomethylidene group (δ ~5.5–6.5 ppm for vinyl protons) and piperidine backbone (δ ~1.5–3.0 ppm).

- IR Spectroscopy : Identify C-Br stretching (~550–600 cm⁻¹) and N-H stretches (hydrochloride salt, ~2500–3000 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., 350.68 g/mol) using high-resolution MS.

- Elemental Analysis : Verify Cl and Br content to confirm stoichiometry.

Q. How should 4-(Bromomethylidene)piperidine hydrochloride be stored to ensure stability in long-term studies?

- Methodology : Store as a crystalline solid at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies suggest ≤5% degradation over 5 years under these conditions. Avoid aqueous solutions unless immediately used, as hydrolysis of the bromomethylidene group may occur .

Advanced Research Questions

Q. How does the bromomethylidene substituent influence the compound’s reactivity and biological activity compared to other piperidine derivatives?

- Methodology :

- Reactivity : The bromomethylidene group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Compare with methoxy or chloro derivatives (e.g., 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine), which show reduced reactivity due to electron-donating groups .

- Biological Activity : The bromine atom may increase lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., receptor binding studies) are recommended to quantify dopaminergic or serotonergic activity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Analysis : Use HPLC or LC-MS to confirm batch-to-batch consistency. Impurities ≥5% (e.g., dehalogenated byproducts) can skew activity results .

- Assay Standardization : Compare results across cell lines (e.g., HEK-293 vs. SH-SY5Y) and control for solvent effects (e.g., DMSO concentration).

- Structural Confirmation : Re-characterize commercial samples via X-ray crystallography to rule out isomerism or salt-form discrepancies .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological pathways?

- Methodology :

- In Vitro Models : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABAₐ or NMDA receptors).

- Kinetic Studies : Perform time-resolved fluorescence assays to measure binding affinity (Kd) for dopamine transporters .

- Metabolic Profiling : Track metabolite formation (e.g., demethylated or debrominated products) in liver microsomes to evaluate pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for therapeutic applications?

- Methodology :

- Analog Synthesis : Replace bromine with other halogens (e.g., Cl, I) or introduce substituents (e.g., methyl, methoxy) at the piperidine 4-position.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs).

- In Vivo Testing : Prioritize analogs with IC₅₀ < 1 µM in vitro for rodent neurobehavioral studies (e.g., forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.